N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide
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Overview
Description
N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide is a chemical compound with the molecular formula C12H10INO It is characterized by the presence of an ethynyl group, an iodine atom, and a prop-2-en-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoyl chloride and propargylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl or prop-2-en-1-yl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The ethynyl and prop-2-en-1-yl groups can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Ethynyl-2-bromo-N-(prop-2-en-1-yl)benzamide: Similar structure but with a bromine atom instead of iodine.
N-Ethynyl-2-chloro-N-(prop-2-en-1-yl)benzamide: Similar structure but with a chlorine atom instead of iodine.
N-Ethynyl-2-fluoro-N-(prop-2-en-1-yl)benzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-Ethynyl-2-iodo-N-(prop-2-en-1-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical behaviors and interactions.
Properties
CAS No. |
646029-28-9 |
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Molecular Formula |
C12H10INO |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-ethynyl-2-iodo-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H10INO/c1-3-9-14(4-2)12(15)10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2 |
InChI Key |
ZAJORQFYVWPHNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C#C)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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